(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the trifluoromethyl group and other substituents on the pyrimidine ring.
Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution or other coupling reactions.
Final assembly: The aromatic rings with halogen substituents are then coupled with the piperazine-pyrimidine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, compounds with piperazine and pyrimidine rings are of interest due to their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorophenyl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)methanone
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the aromatic rings and piperazine ring in (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-10-2-1-3-11(18)14(10)15(26)25-6-4-24(5-7-25)13-8-12(16(19,20)21)22-9-23-13/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBEAUNJFGVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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